molecular formula C10H9FIN3O3 B1261432 6-Fluoro-3-(iodoacetamido)benzoylurea

6-Fluoro-3-(iodoacetamido)benzoylurea

Cat. No.: B1261432
M. Wt: 365.1 g/mol
InChI Key: JTNLTXHXGSAHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-(iodoacetamido)benzoylurea is a novel small molecule recognized in biomedical research for its potent antimitotic and anticancer properties . This compound is a key derivative within the 3-haloacylamino benzoylurea (HBU) series, designed to investigate new pathways for inhibiting cell proliferation . Its primary mechanism of action is the inhibition of microtubule assembly, a critical process for cell division . By disrupting microtubule polymerization, the compound effectively induces M-phase cell cycle arrest, leading to the inactivation of bcl-2 and the subsequent triggering of apoptosis in tumor cells . Structure-activity relationship (SAR) studies highlight that the 6-fluoro substitution on the phenyl ring is a crucial feature that enhances the compound's potent activity against a broad spectrum of human tumor cell lines, including leukemia, lymphoma, breast cancer, hepatoma, prostate cancer, melanoma, colon cancer, and pancreatic cancer, with demonstrated IC₅₀ values in the low micromolar range . As a covalent tubulin ligand, it represents a valuable chemical tool for researchers studying the dynamics of the cell cycle, mechanisms of apoptosis, and the development of novel antimitotic therapies . This product is intended for research and laboratory use only; it is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H9FIN3O3

Molecular Weight

365.1 g/mol

IUPAC Name

N-carbamoyl-2-fluoro-5-[(2-iodoacetyl)amino]benzamide

InChI

InChI=1S/C10H9FIN3O3/c11-7-2-1-5(14-8(16)4-12)3-6(7)9(17)15-10(13)18/h1-3H,4H2,(H,14,16)(H3,13,15,17,18)

InChI Key

JTNLTXHXGSAHQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CI)C(=O)NC(=O)N)F

Synonyms

6-fluoro-3-(iodoacetamido)benzoylurea

Origin of Product

United States

Molecular Targets and Binding Mechanisms of 6 Fluoro 3 Iodoacetamido Benzoylurea

Evidence for Tubulin Interaction and Microtubule Dynamics Modulation

The primary molecular target of 6-Fluoro-3-(iodoacetamido)benzoylurea and its analogs is tubulin, the protein subunit of microtubules. By interfering with tubulin, the compound effectively disrupts the dynamic process of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division.

A study on a series of 3-haloacylamino benzoylurea (B1208200) (HBU) compounds, which includes 6-Fluoro-3-(iodoacetamido)benzoylurea, has indicated that substitution at the 6-position of the phenyl ring with a halogen, such as fluorine, enhances its anticancer activity. The mechanism for compounds in this series involves the inhibition of microtubule assembly, leading to an arrest of the cell cycle in the M-phase and subsequent induction of apoptosis.

While specific binding data for the 6-fluoro derivative is not extensively detailed in publicly available literature, the activity of the closely related compound, 3-(iodoacetamido)benzoylurea (3-IAABU), offers significant insights into the likely binding mechanisms.

Direct binding assays for the analogous compound, 3-IAABU, have demonstrated its ability to interact with the tubulin heterodimer. Competitive binding studies have shown that 3-IAABU inhibits the binding of colchicine (B1669291) to tubulin. nih.govmssm.edu This suggests that 3-IAABU, and likely 6-Fluoro-3-(iodoacetamido)benzoylurea, binds at or near the colchicine-binding site on β-tubulin. The colchicine site is a known target for many microtubule-destabilizing agents. In contrast, 3-IAABU did not inhibit the binding of vinblastine, which interacts with a different site on tubulin, further pinpointing the interaction to the colchicine domain. nih.govmssm.edu

Consistent with its tubulin-binding activity, 6-Fluoro-3-(iodoacetamido)benzoylurea is understood to be a potent inhibitor of microtubule polymerization. For the related compound 3-IAABU, in vitro studies have quantified this inhibitory effect. The presence of 3-IAABU significantly hinders the assembly of purified tubulin into microtubules. nih.govmssm.edu The potency of this inhibition is highlighted by its ID50 values, which represent the concentration required to inhibit microtubule assembly by 50%.

Compound Condition ID50 (µM)
3-(Iodoacetamido)benzoylurea (3-IAABU)Tubulin with microtubule-associated proteins (MAPs)0.1 nih.gov
3-(Iodoacetamido)benzoylurea (3-IAABU)Tubulin without MAPs1.2 nih.gov

This table presents the inhibitory concentration (ID50) of 3-IAABU on microtubule assembly in vitro. The data is derived from studies on a closely related analog of 6-Fluoro-3-(iodoacetamido)benzoylurea and is provided for mechanistic context.

These findings indicate that the compound directly targets tubulin to prevent polymerization, and its efficacy is enhanced in the more physiologically relevant context of MAP-containing tubulin. nih.gov

The inhibition of tubulin polymerization by these compounds has profound effects on the microtubule network within living cells. Treatment of tumor cells with 3-IAABU leads to the disappearance of the normal microtubule architecture. nih.govmssm.edu Instead of the typical filamentous network, immunofluorescent staining reveals punctuated aggregates of tubulin, indicating a complete disruption of microtubule structures. nih.govmssm.edu This disruption prevents the formation of a functional mitotic spindle, leading to an accumulation of cells in the M phase of the cell cycle, where they ultimately undergo apoptosis. nih.govmssm.edu

Identification of Additional Biological Interactors via Covalent Labeling Applications

The iodoacetamido moiety of 6-Fluoro-3-(iodoacetamido)benzoylurea is a reactive electrophile, making the compound a potential tool for covalent labeling of protein targets. Iodoacetamide-based probes are widely used in chemical proteomics to identify and quantify reactive cysteine residues in complex biological samples. By attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to an iodoacetamide (B48618) probe, researchers can "fish out" and identify proteins that have been covalently labeled.

Investigations into Protein Cysteine Reactivity of the Iodoacetamido Moiety

The iodoacetamido group is a well-characterized cysteine-reactive electrophile. It reacts with the nucleophilic thiol group of cysteine residues via an SN2 reaction, forming a stable thioether bond. This covalent modification is largely irreversible under physiological conditions.

The reactivity of the cysteine thiol is influenced by its local protein microenvironment, including its pKa. Cysteines with a lower pKa are more nucleophilic and thus more susceptible to modification by iodoacetamide. This inherent reactivity is the basis for using iodoacetamide-based reagents in various biochemical and proteomic applications to probe cysteine accessibility and function.

Given the presence of the iodoacetamido group, 6-Fluoro-3-(iodoacetamido)benzoylurea is expected to covalently modify accessible and reactive cysteine residues on its protein targets, including potentially on tubulin itself or other proteins. This covalent interaction could contribute to the stability and duration of its inhibitory effects.

Computational and Theoretical Studies of 6 Fluoro 3 Iodoacetamido Benzoylurea Interactions

Molecular Docking and Ligand-Protein Interaction Profiling with Biological Targets (e.g., Tubulin)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of potential drug candidates and in identifying key interactions that contribute to their biological activity.

In the context of 6-Fluoro-3-(iodoacetamido)benzoylurea, molecular docking studies would be employed to predict its binding pose within the colchicine (B1669291) binding site of β-tubulin. Although specific docking studies for the 6-fluoro derivative are not publicly available, studies on analogous benzoylureas and other tubulin inhibitors provide a framework for the expected interactions. nih.govrsc.org These studies consistently highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex.

For instance, a hypothetical docking study of 6-Fluoro-3-(iodoacetamido)benzoylurea into the colchicine site of tubulin might reveal the following interactions:

Hydrogen Bonding: The urea (B33335) moiety is a prime candidate for forming hydrogen bonds with amino acid residues such as Cys241, Leu248, and Ala316. The fluorine atom could also participate in hydrogen bonding or other electrostatic interactions.

Hydrophobic Interactions: The benzoyl and phenyl rings would likely engage in hydrophobic interactions with a pocket of nonpolar residues, including Leu255, Val318, and Ile378.

Covalent Bonding: The iodoacetamido group is a reactive electrophile capable of forming a covalent bond with nucleophilic residues, most notably Cys241 in the colchicine binding site. This covalent interaction would significantly enhance the binding affinity and duration of action of the inhibitor.

A summary of potential key interactions is presented in Table 1.

Interaction Type Potential Interacting Residues in Tubulin Functional Group of 6-Fluoro-3-(iodoacetamido)benzoylurea
Hydrogen BondingCys241, Leu248, Ala316Urea, Carbonyl
Hydrophobic InteractionsLeu255, Val318, Ile378Benzoyl Ring, Phenyl Ring
Covalent BondingCys241Iodoacetamido

This table is a hypothetical representation of potential interactions based on studies of similar compounds.

Advanced Simulation Techniques (e.g., Molecular Dynamics) to Model Binding Events

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event.

For 6-Fluoro-3-(iodoacetamido)benzoylurea, an MD simulation would typically be initiated from the best-docked pose obtained from molecular docking. The simulation would track the movements of all atoms in the system over a period of nanoseconds or even microseconds. Analysis of the MD trajectory could provide insights into:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD over the simulation time.

Conformational Changes: MD simulations can capture any conformational changes in the protein upon ligand binding, which may be crucial for its inhibitory activity.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to estimate the binding free energy, providing a more quantitative measure of binding affinity.

Quantum Mechanical Approaches to Understand Reactivity and Electronic Properties

Quantum mechanical (QM) methods provide a highly accurate description of the electronic structure of molecules. These approaches are invaluable for understanding the reactivity of a compound like 6-Fluoro-3-(iodoacetamido)benzoylurea, particularly the covalent interaction mediated by the iodoacetamido group.

QM calculations can be used to determine:

Electrostatic Potential Maps: These maps visualize the distribution of charge on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 6-Fluoro-3-(iodoacetamido)benzoylurea, the carbon atom of the acetamido group attached to iodine would be expected to be highly electrophilic, making it susceptible to nucleophilic attack by the thiol group of Cys241.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between the HOMO and LUMO can indicate the chemical reactivity and stability of the molecule.

Reaction Mechanisms: QM methods can be used to model the reaction pathway of the covalent bond formation between the inhibitor and tubulin, including the transition state and activation energy.

A hypothetical summary of key quantum mechanical descriptors for 6-Fluoro-3-(iodoacetamido)benzoylurea is provided in Table 2.

QM Descriptor Predicted Property Implication for Biological Activity
LUMO EnergyLowHigh electrophilicity of the iodoacetamido carbon
Electrostatic PotentialPositive charge on the iodoacetamido carbonSusceptibility to nucleophilic attack
Bond Dissociation EnergyLow for the C-I bondFacilitates the covalent reaction with Cys241

This table presents hypothetical quantum mechanical descriptors to illustrate their relevance.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Benzoylurea (B1208200) Class

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are powerful tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. nih.gov

For the benzoylurea class of tubulin inhibitors, a QSAR model would be developed using a dataset of known benzoylurea derivatives with their corresponding tubulin polymerization inhibitory activities (e.g., IC50 values). The model would be built by correlating various molecular descriptors (e.g., physicochemical, electronic, and topological) with the observed biological activity.

A typical QSAR study for benzoylureas might involve the following steps:

Data Set Collection: A diverse set of benzoylurea analogs with a wide range of biological activities would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build the QSAR model.

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could provide valuable insights into the structural requirements for potent tubulin inhibition within the benzoylurea class. For example, the model might reveal that:

The presence of a halogen atom at a specific position on the benzoyl ring enhances activity.

The nature and position of substituents on the phenyl ring significantly influence potency.

Specific electronic and steric properties of the urea linkage are critical for optimal binding.

By understanding these relationships, medicinal chemists can rationally design novel benzoylurea derivatives, such as 6-Fluoro-3-(iodoacetamido)benzoylurea, with improved efficacy as potential anticancer agents.

Methodological Innovations in 6 Fluoro 3 Iodoacetamido Benzoylurea Research

Application of Biophysical Techniques for Binding Kinetics and Thermodynamics

No public data from techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is available to characterize the binding affinity, association/dissociation rates, or thermodynamic profile of 6-Fluoro-3-(iodoacetamido)benzoylurea with any biological target.

Cell-Based Assays for Phenotypic Screening and Mechanism of Action Confirmation

There are no published studies detailing the use of cell-based assays to investigate the phenotypic effects of 6-Fluoro-3-(iodoacetamido)benzoylurea. Consequently, information regarding its mechanism of action as determined through cellular screening is not available.

Proteomics and Chemoproteomics for Global Target Identification

No proteomic or chemoproteomic studies have been published that identify the protein interaction partners of 6-Fluoro-3-(iodoacetamido)benzoylurea. Global target identification and validation for this compound remain outside of the public scientific record.

Perspectives and Future Directions in 6 Fluoro 3 Iodoacetamido Benzoylurea Research

Design and Synthesis of Next-Generation Covalent Probes

The foundation of future research into 6-Fluoro-3-(iodoacetamido)benzoylurea lies in the innovative design and synthesis of new covalent probes. dundee.ac.uk Building upon the existing benzoylurea (B1208200) scaffold, researchers are exploring the incorporation of diverse reactive groups, known as "warheads," to enhance potency and selectivity. dundee.ac.uk The iodoacetamide (B48618) group present in the parent compound is a classic electrophile that targets cysteine residues, but next-generation probes could feature alternative reactive moieties to engage with other nucleophilic amino acids in a protein's binding site. dundee.ac.ukdundee.ac.uk

The synthesis of these novel probes will likely be inspired by established principles of molecular hybridization, combining the benzoylurea core with other pharmacologically active structures, such as pyrimidine moieties, to create compounds with unique biological activity profiles. mdpi.com Recent studies on other benzoylurea derivatives have demonstrated the feasibility of synthesizing a wide array of analogs through multi-step reaction schemes, including condensation, acylation, and thioetherification. mdpi.com These synthetic strategies can be adapted to produce a library of 6-Fluoro-3-(iodoacetamido)benzoylurea-based probes with varied steric and electronic properties.

Furthermore, computational methods, such as molecular docking, will play a pivotal role in the rational design of these next-generation probes. nih.govnih.gov By modeling the interaction between a designed probe and its putative protein target, researchers can predict binding affinity and covalent bond formation, thus prioritizing the synthesis of compounds with the highest likelihood of success. nih.gov This synergy between synthetic chemistry and computational modeling will accelerate the discovery of highly selective and potent covalent probes for a range of biological targets.

Expanding the Scope of Biological Applications

The development of novel covalent probes based on 6-Fluoro-3-(iodoacetamido)benzoylurea is set to significantly broaden their utility in biological research. A key application will be in the field of proteomics for the identification and validation of new drug targets. nih.gov Affinity-based protein profiling (AfBPP) is a powerful technique that utilizes chemical probes to isolate and identify their protein binding partners from complex biological mixtures. nih.gov By equipping the 6-Fluoro-3-(iodoacetamido)benzoylurea scaffold with a reporter tag, such as a clickable alkyne or a fluorescent dye, researchers can create versatile probes for AfBPP experiments.

These probes can be applied to various biological systems, from cell lysates to living organisms, to elucidate the molecular targets of the parent compound and its derivatives. nih.gov This approach has been successfully used to identify the targets of other bioactive small molecules and is readily applicable to the study of 6-Fluoro-3-(iodoacetamido)benzoylurea. nih.gov The identification of novel targets will open up new therapeutic avenues for diseases where these targets play a critical role.

Moreover, the principles of cell-free metabolic engineering could further expand the applications of these compounds. nih.gov By using cell-free systems, researchers can study the effects of 6-Fluoro-3-(iodoacetamido)benzoylurea derivatives on specific metabolic pathways without the complexity of a whole-cell environment. nih.gov This can provide a more precise understanding of their mechanism of action and facilitate the engineering of biological systems with desired properties.

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the cellular effects of 6-Fluoro-3-(iodoacetamido)benzoylurea and its derivatives, it is crucial to integrate their study with systems biology approaches. Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. By combining experimental data from proteomics with computational modeling, researchers can construct network models of the cellular pathways affected by these compounds.

Proteomic profiling using the next-generation probes described above will generate large datasets of protein targets and their abundance changes upon treatment. This data can then be integrated into protein-protein interaction networks and metabolic models to predict the downstream consequences of target engagement. This systems-level view can reveal unexpected biological functions and off-target effects, providing a more complete picture of the compound's activity.

Ultimately, this integrated approach will facilitate the development of more effective and safer therapeutic agents. By understanding the intricate network of interactions that are perturbed by a 6-Fluoro-3-(iodoacetamido)benzoylurea-based covalent inhibitor, it becomes possible to fine-tune its properties to maximize therapeutic benefit while minimizing adverse effects. The convergence of innovative probe design, expanded biological applications, and systems-level analysis represents a powerful paradigm for the future of research in this area.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 6-Fluoro-3-(iodoacetamido)benzoylurea, given its reactive iodoacetamido group?

  • Methodological Answer : The synthesis should prioritize protecting the iodoacetamido group to prevent undesired thiol reactivity. Use mild coupling agents (e.g., EDC/HOBt) for benzoylurea formation. Purification via membrane separation (e.g., nanofiltration) minimizes decomposition risks . Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to track intermediates. Post-synthesis, characterize purity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) using dynamic vapor sorption (DVS). Monitor degradation via LC-MS, focusing on hydrolysis of the iodoacetamido group. For light sensitivity, employ UV-Vis spectroscopy to track absorbance changes under ICH Q1B guidelines. Store aliquots in amber vials with desiccants at -20°C to preserve reactivity .

Q. What spectroscopic and chromatographic techniques are optimal for structural characterization?

  • Methodological Answer :

  • NMR : Use 19^{19}F NMR to confirm fluorine position and 1^1H NMR for urea proton signals (δ 8.5–9.5 ppm).
  • Mass Spectrometry : ESI-MS in negative ion mode enhances detection of deprotonated species.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar degradation products .

Advanced Research Questions

Q. How to design a factorial experiment to explore structure-activity relationships (SAR) of fluorinated benzoylurea derivatives?

  • Methodological Answer : Use a 2k^k factorial design (k = variables: fluorine position, substituent electronegativity, urea linker length). Fix variables like solvent (DMF) and temperature (25°C). Measure enzyme inhibition (e.g., IC50_{50}) against a target (e.g., carbonic anhydrase). Analyze interactions via ANOVA and response surface methodology (RSM) to identify synergistic effects . Include control compounds (e.g., non-fluorinated analogs) to isolate fluorine-specific contributions .

Q. What strategies resolve contradictions in biological activity data across in vitro and cell-based assays?

  • Methodological Answer :

  • In Vitro vs. Cellular Permeability : Use Caco-2 monolayer assays to assess membrane permeability. If discrepancies arise, modify logP via prodrug strategies (e.g., esterification of the urea group).
  • Off-Target Effects : Employ thermal shift assays (TSA) to identify non-specific protein binding. Validate via CRISPR knockouts of suspected off-target genes .

Q. How can researchers elucidate the mechanism of thiol-specific covalent binding using this compound?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with glutathione (GSH) or cysteine residues. Derive kinact/KIk_{\text{inact}}/K_I values to quantify selectivity.
  • Structural Biology : Co-crystallize the compound with its protein target (e.g., via X-ray crystallography) to map covalent adduct formation. Validate with mutagenesis (e.g., Cys→Ser mutations) .

Theoretical and Methodological Frameworks

  • Link SAR studies to enzyme inhibition theories (e.g., transition-state analog design) .
  • Align covalent binding mechanisms with Hard-Soft Acid-Base (HSAB) principles to rationalize thiol reactivity .

Excluded Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.